molecular formula C22H20N2O4S B4568105 N-(2-methoxy-5-nitrophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

N-(2-methoxy-5-nitrophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No.: B4568105
M. Wt: 408.5 g/mol
InChI Key: QMEYKEIBUCIDFE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.11437830 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Studies

N-Phenyl-benzamide derivatives, which include structures similar to N-(2-methoxy-5-nitrophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, have been studied for their role in corrosion inhibition. These compounds, with specific electron withdrawing and electron releasing substituents, show promise in inhibiting acidic corrosion of mild steel. Computational and experimental studies indicate that substituents like methoxy enhance inhibition efficiency. This application is significant in the field of material science, particularly in protecting industrial infrastructure from corrosion-related damage (Mishra et al., 2018).

Synthesis and Protection in Chemical Libraries

This compound-like compounds are used in the synthesis of chemical libraries. For instance, they can serve as protecting agents in the solution-phase synthesis of complex molecules. This role is crucial in drug discovery and the development of new compounds with potential pharmaceutical applications (Bailey et al., 1999).

Antidiabetic Activity

Derivatives of this compound have been evaluated for their antidiabetic activity. The synthesis of these compounds and their subsequent testing for inhibition of enzymes like α-amylase, which play a role in diabetes management, highlights the potential of these compounds in therapeutic applications for diabetes (Lalpara et al., 2021).

Decomposition Studies

The decomposition of benzoylthioureas into benzamides, a process involving compounds akin to this compound, has been studied under solvent-free conditions. This research is valuable in understanding the chemical behavior and reaction mechanisms of these compounds, which can inform their use in various industrial and pharmaceutical applications (Nahakpam et al., 2015).

Anti-Infective Drug Development

Compounds structurally similar to this compound are being explored in the development of anti-infective drugs. Their effectiveness against a range of pathogens, including viruses, bacteria, and protozoan parasites, highlights their potential in addressing various infectious diseases (Hemphill et al., 2012).

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-3-10-19(11-4-15)29-14-16-5-7-17(8-6-16)22(25)23-20-13-18(24(26)27)9-12-21(20)28-2/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEYKEIBUCIDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.